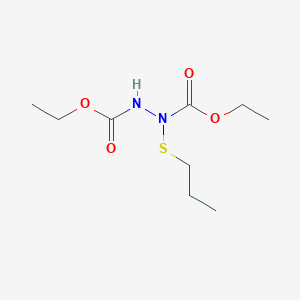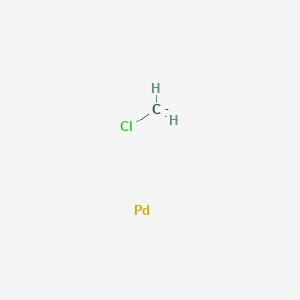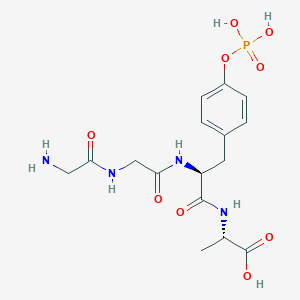
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hydrazindicarbonsäure, 1-(Propylthio)-, Diethylester ist ein Diethylester-Derivat der 1,2-Hydrazindicarbonsäure mit einer Propylthio-Gruppe, die an eine der Carbonsäuregruppen gebunden ist. Diese Verbindung wird in der organischen Synthese und pharmazeutischen Forschung verwendet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2-Hydrazindicarbonsäure, 1-(Propylthio)-, Diethylester beinhaltet typischerweise die Reaktion von 1,2-Hydrazindicarbonsäure mit Propylthiol und Diethylester. Die Reaktionsbedingungen erfordern oft eine kontrollierte Umgebung mit spezifischen Temperaturen und pH-Werten, um die korrekte Bildung der Verbindung zu gewährleisten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung beinhalten die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab, jedoch mit optimierten Prozessen für höhere Ausbeute und Reinheit. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit der Produktion verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
1,2-Hydrazindicarbonsäure, 1-(Propylthio)-, Diethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid, Kaliumpermanganat, Natriumborhydrid, Lithiumaluminiumhydrid, Halogene und Alkylierungsmittel. Die Reaktionsbedingungen variieren je nach gewünschter Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen, pH-Werte und das Vorhandensein von Katalysatoren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazindicarbonsäure, 1-(Propylthio)-, Diethylester hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antibakterieller und antifungaler Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, unter anderem als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird in der Produktion von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1,2-Hydrazindicarbonsäure, 1-(Propylthio)-, Diethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired reaction but generally involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diethylhydrazodicarboxylat: Eine ähnliche Verbindung mit Diethylestergruppen, jedoch ohne die Propylthio-Gruppe.
Diethyl 1,2-Hydrazindicarboxylat: Eine weitere ähnliche Verbindung mit Diethylestergruppen, jedoch ohne die Propylthio-Gruppe.
Einzigartigkeit
1,2-Hydrazindicarbonsäure, 1-(Propylthio)-, Diethylester ist einzigartig aufgrund des Vorhandenseins der Propylthio-Gruppe, die ihr besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal unterscheidet sie von anderen ähnlichen Verbindungen und kann zu ihren spezifischen Anwendungen und Aktivitäten beitragen .
Eigenschaften
CAS-Nummer |
143330-50-1 |
|---|---|
Molekularformel |
C9H18N2O4S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
ethyl N-(ethoxycarbonylamino)-N-propylsulfanylcarbamate |
InChI |
InChI=1S/C9H18N2O4S/c1-4-7-16-11(9(13)15-6-3)10-8(12)14-5-2/h4-7H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
LZXFTJMFZAAOFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSN(C(=O)OCC)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)


![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)



